molecular formula C6H3ClN4 B077311 2-Chloropteridine CAS No. 14159-38-7

2-Chloropteridine

Cat. No. B077311
CAS RN: 14159-38-7
M. Wt: 166.57 g/mol
InChI Key: JISQBJRFTCXDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyridines, which are structurally related to 2-chloropteridine, involves several methodologies, including direct chlorination and lithiation reactions. For instance, an unprecedented regioselective C-6 lithiation of 2-chloropyridine was achieved using a superbase, leading to potentially useful chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Another approach involves the synthesis of 2-amino-4-chloropyridine from methyl 4-chloropicolinate, showcasing a simple and feasible method for large-scale preparation (Liao Jian-qiao, 2010).

Molecular Structure Analysis

The molecular structure and characterization of chlorinated pyridines can be elucidated using various spectroscopic techniques. For example, the spectral and structural characterization of chloropalladium(II) complexes with 2-benzoylpyridine derivatives provides insights into the coordination chemistry and molecular arrangement of these compounds (Kovala‐Demertzi et al., 1999).

Chemical Reactions and Properties

Chlorinated pyridines undergo various chemical reactions that enable the synthesis of diverse compounds. Regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine was achieved with high yield and selectivity using phosphorus oxychloride in the presence of triethylamine, demonstrating the versatility of chlorinated pyridines in organic synthesis (Jae-chul Jung et al., 2001).

Physical Properties Analysis

The physical properties of 2-chloropyridine, such as its molecular orbital structure and ionization energy, have been determined using vacuum ultraviolet mass-analysed threshold ionization spectroscopy. This analysis helps in understanding the effect of chlorine substitution on the highest occupied molecular orbital (HOMO) and provides accurate values for the adiabatic ionization energy (Lee, Choi, & Kwon, 2020).

Chemical Properties Analysis

The genotoxicity of 2-chloropyridine has been studied in aqueous solutions treated by ultraviolet irradiation, indicating that the photolytic treatment produces genotoxic products. This study underscores the importance of assessing the environmental and health impacts of chlorinated pyridines (Vlastos et al., 2010).

Scientific Research Applications

  • Chemical Synthesis

    • 2-Chloropyridine is used as a chemical intermediate in the synthesis of various chemical compounds .
    • It can be prepared in the vapor phase at >300°C in the presence of a diluent .
    • It is also used in patented processes for industrial manufacture of _-picoline in the gas phase with 2OCl and a catalyst, 2 pyrophyllite, yielding a mix of chlorinated .
  • Toxicology

    • 2-Chloropyridine has been identified as a candidate for genetic toxicity testing (Ames/Salmonella or mouse lymphoma assay) in the field of Cancer Biology .
    • It has shown evidence of mutagenicity and there is suspicion of carcinogenicity .
  • Fungicides and Insecticides

    • 2-Chloropyridine is primarily used to produce fungicides and insecticides in the agricultural industry .
    • It is a colorless liquid that reacts with various compounds to form effective fungicides and insecticides .
  • Pharmaceuticals

    • 2-Chloropyridine is also used to generate antihistamines and antiarrythymics for medicinal use .
    • It reacts with other compounds to form these pharmaceuticals, which are used to treat allergies and heart rhythm disorders respectively .
  • Chemical Reactions

    • 2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
    • Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .
  • Synthesis

    • 2-Chloropyridine is produced by direct reaction of pyridine with chlorine .
    • The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .
    • Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .
  • Metal Complexes

    • 2-Chloropyridine can be used in the development of metal complexes .
    • This is due to its ability to selectively halogenate the C–H precursors of pyridine C–H ligands .
  • Late-stage Halogenation

    • A process known as “phosphonium salt installation” has been introduced, which is effective for the late-stage halogenation of complex pharmaceuticals .
    • This process can be applied to a wide variety of unactivated pyridines .
  • Oxidation

    • 2-Chloropyridine can be oxidized to give 2-chloropyridine-N-oxide .
    • This compound has its own set of applications and reactivities .
  • Shampoo Ingredient

    • Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos .
    • 2-Chloropyridine is used in the synthesis of this compound .
  • Phosphine Removal

    • The removal of phosphine has been proven to be the rate-determining step in the formation of C–halogen bonds .
    • This research has implications for reactions involving 2-Chloropyridine .
  • Steric Interactions

    • The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule .
    • This is because steric interactions occur during the breaking of the C–P bond .

properties

IUPAC Name

2-chloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQBJRFTCXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878856
Record name Pteridine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropteridine

CAS RN

14159-38-7
Record name Pteridine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropteridine
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Synthesis routes and methods

Procedure details

Reaction of pteridin-4(3H)-one IV′ with chlorinating agents such as phosphorous oxychloride or thionyl chloride affords chloro-pteridine V′. Suitable solvent for this reaction includes methylene chloride chloroform or toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Hara, HCD Van Plas - Journal of heterocyclic chemistry, 1982 - Wiley Online Library
… Similarly, 2-chloropteridine undergoes amination at C, yielding 4-amino-2-chloropteridine; thus no replacement of the chloro atom occurs. By this amination-oxidation procedure 4-…
Number of citations: 25 onlinelibrary.wiley.com
DJ Brown, BT England, JM Lyall - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… Hence it is not surprising that with the vastly more reactive n-, s-, and iso-alkylaniines, aminations of the 2-chloropteridine are virtually complete as soon as the reactants are mixed (see …
Number of citations: 7 pubs.rsc.org
A Nagel, HC van der Plas… - Recueil des Travaux …, 1975 - Wiley Online Library
… The compound melts sharply at 164-165”C; it proved to be much more stable towards solvolysis than 2-chloropteridine. Analysis: C,,H,N,CI (242.67); calc. C 59.39, H 2.91 ;found C 59.57…
Number of citations: 2 onlinelibrary.wiley.com
N Haider, HC Van Der Plas - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… For the synthesis of the butynyloxy derivative lc and the dicyanopentynyl compound Id, 2-chloropteridine 3 [6,7] was required as starting material. The first reported synthesis of 3 …
Number of citations: 3 onlinelibrary.wiley.com
A Albert, DJ Brown, G Cheeseman - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… 2-Hydroxypteridine was also prepared by the hydrolysis of 2-chloropteridine (0.2 g.) in water (7 ml.) at 100". The pH rapidly decreased and on reaching ca. 1-2 was raised with 5% …
Number of citations: 106 pubs.rsc.org
JM Lyall - 1965 - search.proquest.com
… of chloropteridines, the reaction of t-butylamine with 2-chloropteridine was studied at 20. … over the unsubstituted 2-chloropteridine. 2-Chloropteridine reacted with trimethylamine in …
Number of citations: 2 search.proquest.com
A Nagel - 1978 - search.proquest.com
… of a solution of 2-chloropteridine in liquid ammonia at-40 C … between the spectrum of 2-chloropteridine in liquid ammonia … -adducts (ie pteridine and 2-chloropteridine). In the case of 2-…
Number of citations: 6 search.proquest.com
JP Geerts, A Nagel… - Organic Magnetic …, 1976 - Wiley Online Library
… Of the recorded monosubstituted compounds (lb-lg), it is noteworthy that in 2-chloropteridine (lb) the chloro atom is found to shift the metu oriented C-4 more downfield (2.0 ppm) than C-…
JP Geerts, A Nagel, HC van der Plas - or-ADDUCTS OF PYRIMIDINES AND … - library.wur.nl
… Of the recorded monosubstituted compounds (1b-1g), it is noteworthy that in 2-chloropteridine (1b) the chloro atom is found to shift themetaoriented C-4 more downfield (2.0 ppm) than C…
Number of citations: 3 library.wur.nl
VV Goryunenko, AV Gulevskaya… - Russian chemical bulletin, 2004 - Springer
… ipso and SN H reactions and even complete predominance of the latter is known for 2 chloropteridine,8 3 bromo 4 dimethylaminopyridine,9 4 bromo 1 methyl 2 nitroimidazole,10 …
Number of citations: 4 link.springer.com

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